molecular formula C20H22Cl2N2O B12453645 N-(3,4-dichlorophenyl)-2,2,4,6-tetramethyl-3,4-dihydroquinoline-1-carboxamide

N-(3,4-dichlorophenyl)-2,2,4,6-tetramethyl-3,4-dihydroquinoline-1-carboxamide

Cat. No.: B12453645
M. Wt: 377.3 g/mol
InChI Key: XQPVVUGQLNSUPL-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2,2,4,6-tetramethyl-3,4-dihydroquinoline-1-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a quinoline core substituted with dichlorophenyl and tetramethyl groups, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2,2,4,6-tetramethyl-3,4-dihydroquinoline-1-carboxamide typically involves the reaction of 3,4-dichloroaniline with a quinoline derivative under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2,2,4,6-tetramethyl-3,4-dihydroquinoline-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Scientific Research Applications

N-(3,4-dichlorophenyl)-2,2,4,6-tetramethyl-3,4-dihydroquinoline-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2,2,4,6-tetramethyl-3,4-dihydroquinoline-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dichlorophenyl)-2,2,4,6-tetramethyl-3,4-dihydroquinoline-1-carboxamide is unique due to its specific quinoline core and tetramethyl substitution, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C20H22Cl2N2O

Molecular Weight

377.3 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2,2,4,6-tetramethyl-3,4-dihydroquinoline-1-carboxamide

InChI

InChI=1S/C20H22Cl2N2O/c1-12-5-8-18-15(9-12)13(2)11-20(3,4)24(18)19(25)23-14-6-7-16(21)17(22)10-14/h5-10,13H,11H2,1-4H3,(H,23,25)

InChI Key

XQPVVUGQLNSUPL-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C2=C1C=C(C=C2)C)C(=O)NC3=CC(=C(C=C3)Cl)Cl)(C)C

Origin of Product

United States

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